
4-(3-Nitrophenyl)-2-phenylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-2-phenylbenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a nitrophenyl group at the fourth position and a phenyl group at the second position of the benzofuran ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-2-phenylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylboronic acid and 2-phenylbenzofuran.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 3-nitrophenylboronic acid and 2-phenylbenzofuran. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Nitrophenyl)-2-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Reduction: 4-(3-Aminophenyl)-2-phenylbenzofuran.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the phenyl and benzofuran rings.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)-2-phenylbenzofuran has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenyl)-2-phenylbenzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key signaling pathways involved in inflammation or cancer cell proliferation.
Biochemical Interactions: Formation of covalent or non-covalent interactions with biological macromolecules, leading to changes in their function.
Comparación Con Compuestos Similares
4-(3-Nitrophenyl)-2-phenylbenzofuran: Unique due to the presence of both nitrophenyl and phenyl groups on the benzofuran ring.
2-Phenylbenzofuran: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-Nitrophenylbenzofuran: The nitrophenyl group is positioned differently, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both nitrophenyl and phenyl groups allows for diverse chemical modifications and applications in various research fields.
Propiedades
Número CAS |
863871-00-5 |
|---|---|
Fórmula molecular |
C20H13NO3 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C20H13NO3/c22-21(23)16-9-4-8-15(12-16)17-10-5-11-19-18(17)13-20(24-19)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
XONORTLPNMEOPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


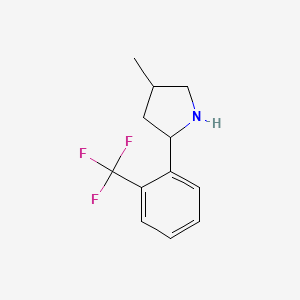
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
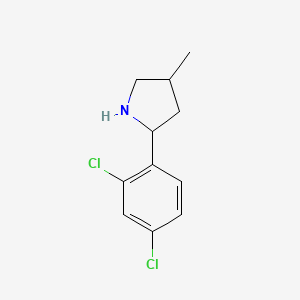
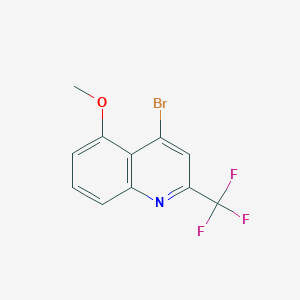
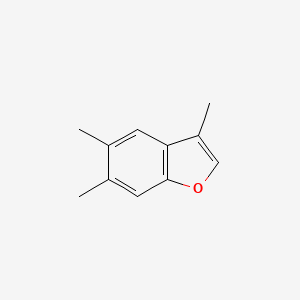
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
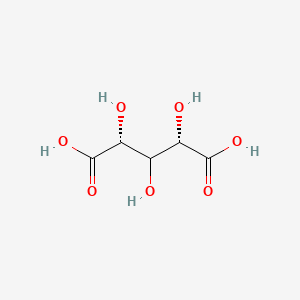


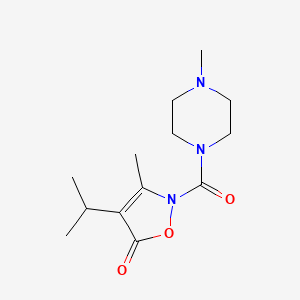
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
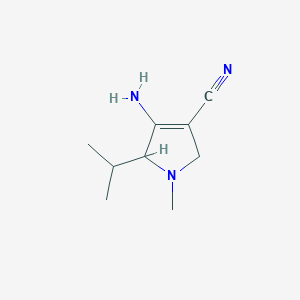
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

